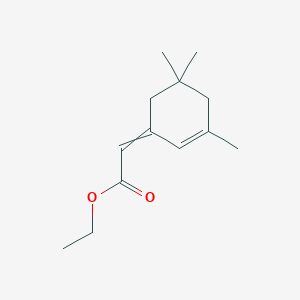
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester is a chemical compound with the molecular formula C11H16O2 . This compound is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an ethyl ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (E)-: This is a geometric isomer of the compound with similar chemical properties.
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-: Another geometric isomer with distinct spatial arrangement.
Uniqueness
The unique structure of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester, particularly the presence of the ethyl ester group and the specific arrangement of methyl groups on the cyclohexene ring, gives it distinct chemical properties and reactivity compared to its isomers .
Eigenschaften
CAS-Nummer |
50523-41-6 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
ethyl 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetate |
InChI |
InChI=1S/C13H20O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h6-7H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
UELCIBLKJPZHBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CC(CC(=C1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
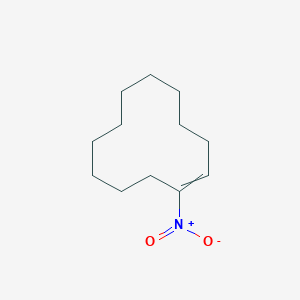
![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)

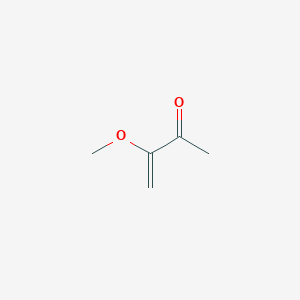

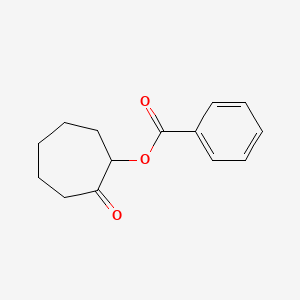
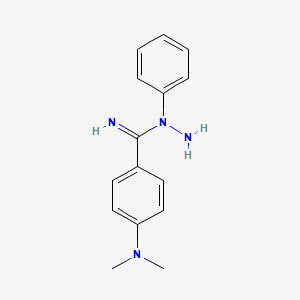
methanone](/img/structure/B14649095.png)

